molecular formula C17H16 B12993706 1,3-Diphenylbicyclo[1.1.1]pentane

1,3-Diphenylbicyclo[1.1.1]pentane

Cat. No.: B12993706
M. Wt: 220.31 g/mol
InChI Key: ZHPFWZWQGILIHC-UHFFFAOYSA-N
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Description

1,3-Diphenylbicyclo[111]pentane is a unique compound characterized by its rigid, three-dimensional structure This compound belongs to the bicyclo[11The bicyclo[1.1.1]pentane scaffold is known for its ability to mimic the geometry of para-substituted benzene rings, making it an attractive bioisostere in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the photochemical addition of propellane to diacetyl, followed by further functionalization to introduce the phenyl groups . Another approach involves the use of visible light-induced synthesis, where radicals derived from diazo esters are added to [1.1.1]propellane, followed by cross-coupling with a corresponding Breslow intermediate radical to form the desired product .

Industrial Production Methods

While the industrial production of this compound is not extensively documented, the scalable synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved through flow photochemical methods. These methods allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a single day .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

    Ketones and carboxylic acids: From oxidation reactions.

    Hydrocarbon derivatives: From reduction reactions.

    Functionalized derivatives: From substitution reactions.

Mechanism of Action

The mechanism of action of 1,3-diphenylbicyclo[1.1.1]pentane is primarily related to its ability to mimic the geometry of para-substituted benzene rings. This mimicry allows the compound to interact with molecular targets in a manner similar to benzene derivatives. The rigid structure of the compound ensures that the substituents are positioned at precise angles, facilitating specific interactions with enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenylbicyclo[1.1.1]pentane stands out due to its specific substitution pattern, which allows it to closely mimic para-substituted benzene rings. This unique feature makes it particularly valuable in drug design, where precise molecular geometry is crucial for effective interactions with biological targets .

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1,3-diphenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C17H16/c1-3-7-14(8-4-1)16-11-17(12-16,13-16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

ZHPFWZWQGILIHC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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